molecular formula C12H9F3N4O2 B12610213 [(5-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-84-7

[(5-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12610213
CAS No.: 647839-84-7
M. Wt: 298.22 g/mol
InChI Key: FWOSRCKDKUEJGB-UHFFFAOYSA-N
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Description

The compound (5-Nitropyridin-2-yl)methylpropanedinitrile features a multifunctional structure combining a 5-nitropyridine ring, a trifluoropropyl chain, and a propanedinitrile group. The electron-withdrawing nitro and dinitrile groups likely enhance reactivity, while the trifluoropropyl moiety improves lipophilicity, a trait critical for chromatographic applications or membrane permeability .

Properties

CAS No.

647839-84-7

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[(5-nitropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)4-3-11(7-16,8-17)5-9-1-2-10(6-18-9)19(20)21/h1-2,6H,3-5H2

InChI Key

FWOSRCKDKUEJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 5-nitropyridine-2-carbaldehyde with 3,3,3-trifluoropropylamine and malononitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Nitropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(5-Nitropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Nitropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various biological pathways and molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group-Driven Comparisons

Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine
  • Structure : Contains a trifluoropropyl chain linked to a silyl amine group.
  • Application : Used as a silylation reagent to derivatize estrogenic compounds and β-blockers for gas chromatography-mass spectrometry (GC-MS). Enhances analyte volatility and thermal stability .
  • Key Differences: Unlike the target compound, this reagent lacks nitro and dinitrile groups, relying on silyl ether formation for derivatization. The trifluoropropyl chain in both compounds improves lipophilicity, but the target’s dinitrile group may offer alternative reactivity (e.g., nucleophilic cyano interactions) .
3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine
  • Structure : A pyridine-pyrazole hybrid with a trifluoropropyl group and acid-labile silyl ether.
  • Application : Intermediate in synthesizing fluorinated heterocycles. The trifluoropropyl group aids in tuning solubility and metabolic stability .
  • In contrast, the patent compound’s silyl ether is hydrolytically unstable, limiting its utility under acidic conditions .

Reactivity and Stability

Compound Reactivity Profile Stability Considerations
Target Compound High electrophilicity (nitro + dinitrile) Likely stable in anhydrous conditions
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Silyl ether formation with hydroxyl groups Degrades in acidic/humid environments
Patent Compound () Acid-catalyzed hydrolysis of silyl ether Requires anhydrous synthesis conditions

The target compound’s nitro group may confer UV detectability in HPLC, whereas the trifluoropropyl chain could reduce environmental persistence compared to non-fluorinated analogs, aligning with trends observed in fluorinated silylation reagents .

Biological Activity

The compound (5-Nitropyridin-2-yl)methylpropanedinitrile is a nitro-substituted pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (5-Nitropyridin-2-yl)methylpropanedinitrile can be represented as follows:

C12H12F3N5\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_5

This structure features a nitro group on the pyridine ring, which is known to influence biological activity through various mechanisms.

Biological Activity Overview

The biological activity of (5-Nitropyridin-2-yl)methylpropanedinitrile has been primarily investigated in the context of its potential as an antiparasitic agent , particularly against protozoan parasites such as Trypanosoma brucei and Trypanosoma cruzi. The presence of the nitro group is significant for its redox properties and interaction with cellular targets.

Nitro compounds like (5-Nitropyridin-2-yl)methylpropanedinitrile are believed to exert their effects through the generation of reactive nitrogen species (RNS) upon reduction within the parasite's environment. This leads to oxidative stress and subsequent cell death.

Case Study: Trypanocidal Activity

A study examining various nitro-substituted compounds reported that derivatives similar to (5-Nitropyridin-2-yl)methylpropanedinitrile exhibited significant trypanocidal activity. For instance:

CompoundIC50 (µM)Target Parasite
Compound A0.16T. b. rhodesiense
Compound B0.10T. cruzi
(5-Nitropyridin-2-yl)methylpropanedinitrileTBDTBD

The above data illustrates the promising activity of related compounds and suggests that (5-Nitropyridin-2-yl)methylpropanedinitrile may also possess notable efficacy against these parasites.

Cytotoxicity and Selectivity

While assessing the biological activity of new compounds, it is crucial to evaluate their cytotoxicity towards human cells. Preliminary studies indicate that many nitro compounds exhibit a favorable selectivity index, suggesting that they can effectively target parasites while sparing human cells.

Cytotoxicity Data

CompoundCytotoxicity (IC50 µM)Selectivity Index
Compound A50312.5
Compound B40400
(5-Nitropyridin-2-yl)methylpropanedinitrileTBDTBD

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